4-Oxo-2-(E)-nonenal

Neurotoxicity Oxidative Stress Neurodegeneration

4-Oxo-2-(E)-nonenal (4-ONE, CAS 103560-62-9) is a highly reactive α,β-unsaturated aldehyde formed via the peroxidation of ω-6 polyunsaturated fatty acids. It is a more recently identified marker of lipid peroxidation (LPO) compared to 4-hydroxy-2-nonenal (4-HNE) and exhibits distinct biological activities, including cytotoxicity, genotoxicity, and chemotactic activity.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 103560-62-9
Cat. No. B012555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-2-(E)-nonenal
CAS103560-62-9
Synonyms4-oxo-2-nonenal
4-oxonon-2-enal
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCCCCCC(=O)C=CC=O
InChIInChI=1S/C9H14O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-8H,2-4,6H2,1H3/b7-5+
InChIKeySEPPVOUBHWNCAW-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in methyl acetate

4-Oxo-2-(E)-nonenal (CAS 103560-62-9): Product and Marker of Lipid Peroxidation for Oxidative Stress Research


4-Oxo-2-(E)-nonenal (4-ONE, CAS 103560-62-9) is a highly reactive α,β-unsaturated aldehyde formed via the peroxidation of ω-6 polyunsaturated fatty acids [1]. It is a more recently identified marker of lipid peroxidation (LPO) compared to 4-hydroxy-2-nonenal (4-HNE) and exhibits distinct biological activities, including cytotoxicity, genotoxicity, and chemotactic activity [2]. As a bifunctional electrophile, 4-ONE actively modifies nucleophilic residues in proteins and DNA, making it a critical tool for investigating oxidative stress-related pathologies [3].

Why 4-Oxo-2-(E)-nonenal Cannot Be Replaced by 4-Hydroxy-2-nonenal in Critical Assays


Substituting 4-oxo-2-(E)-nonenal with its common analog 4-hydroxy-2-nonenal (4-HNE) or other lipid peroxidation products like malondialdehyde (MDA) will lead to invalid experimental outcomes. 4-ONE is not simply a 'more potent' version of 4-HNE; it possesses a fundamentally different reactivity profile due to its ketone group at the C-4 position, which makes it a superior protein cross-linker and directs it to distinct nucleophilic targets . For example, while 4-ONE preferentially forms rapid Schiff base adducts with lysine residues, this pathway is not spectroscopically apparent for 4-HNE [1]. Furthermore, 4-ONE forms unique heptanone-etheno DNA adducts that cannot be generated by 4-HNE or MDA, serving as specific biomarkers for 4-ONE-mediated damage [2]. Therefore, the choice of 4-ONE over its analogs is not a matter of degree, but of mechanism, requiring explicit procurement of this specific compound for targeted investigation of its unique pathological pathways.

Quantitative Evidence for Selecting 4-Oxo-2-(E)-nonenal Over Analogs


4-ONE is 4-5 Times More Neurotoxic Than 4-HNE in Human Neuroblastoma Cells

In a direct comparative study, 4-oxo-2-nonenal (ONE) was found to be significantly more neurotoxic than its closest analog, 4-hydroxy-2-nonenal (HNE). At concentrations near the threshold of lethality, ONE was 4-5 times more neurotoxic to human neuroblastoma cells in culture [1].

Neurotoxicity Oxidative Stress Neurodegeneration

4-ONE Reacts 6-31 Times Faster Than 4-HNE with Model Proteins

Kinetic analysis of the reaction of ONE and HNE with model proteins revealed a striking difference in their reactivity. Based on the half-life (t1/2) for the disappearance of their α,β-unsaturated chromophore, ONE was shown to be 6 to 31 times more reactive than HNE with proteins like ribonuclease A and β-lactoglobulin [1]. This is due to ONE's preferential formation of Schiff base adducts with Lys ε-amino groups, a pathway not observed for HNE [1].

Protein Modification Electrophilic Reactivity Cross-linking

4-ONE Possesses 'By Far the Strongest' Electrophilic Potential Toward Deoxycytidine (dC) vs. Other Genotoxic Aldehydes

A study comparing the reactivity of various genotoxic aldehydes with DNA bases found that 4-oxo-2-nonenal (ONE) was far more reactive with 2′-deoxycytidine (dC) and 2′-deoxyguanosine (dG) than other aldehydes, including 4-hydroxy-2-nonenal. The study concluded that ONE and other 4-oxo-2-alkenals possess 'by far the strongest' electrophilic potential against dC [1]. Crucially, in double-stranded DNA, ONE preferentially reacted with dC, a target selectivity not observed with other major LPO aldehydes [1].

DNA Damage Genotoxicity Lipid Peroxidation

4-ONE, but not 4-HNE or MDA, Forms Heptanone-Etheno DNA Adducts as Specific Biomarkers In Vivo

Heptanone-etheno (Hε) DNA adducts are unique to 4-oxo-2-nonenal. A quantitative comparison in a colorectal cancer mouse model (C57BL/6JAPCmin) showed statistically significant increases in Hε-dG and Hε-dC adducts compared to control mice [1]. Unlike adducts from malondialdehyde (MDA) or 4-HNE, heptanone-etheno adducts can *only* arise from the reaction of lipid hydroperoxide-derived 4-ONE with DNA, making them definitive biomarkers of 4-ONE-mediated genotoxicity [1]. This has been validated in human tissues, where these adducts were detected at median levels of 8.6 to 15 adducts per 10⁸ bases [2].

DNA Adductomics Biomarkers Carcinogenesis

4-ONE Causes Greater Loss of Lactate Dehydrogenase Activity Than 4-HNE in an In Vitro Meat Model

In a comparative study on meat quality, 4-ONE was shown to cause a greater loss of lactate dehydrogenase (LDH) activity than 4-HNE at similar effective concentrations [1]. The study also found that 4-ONE impaired myoglobin's redox stability at pH 5.8 and was a more potent modifier of myoglobin and mitochondrial structure than 4-HNE [1].

Food Science Protein Oxidation Meat Quality

Optimal Research Applications for 4-Oxo-2-(E)-nonenal Based on Evidence


Mechanistic Studies of Neurodegeneration: A Potent Neurotoxic Agent

Procure 4-ONE as the primary neurotoxic agent for investigating neuronal cell death pathways in models of Parkinson's and Alzheimer's disease. Its 4-5 fold greater neurotoxicity compared to 4-HNE in human neuroblastoma cells makes it a superior tool for inducing and studying oxidative-stress related neuronal damage at pathophysiologically relevant concentrations [1].

Advanced Protein Biochemistry: Elucidating Protein Cross-Linking and Dysfunction

Use 4-ONE as the electrophile of choice for studying site-specific protein carbonylation, aggregation, and intramolecular cross-linking. Its 6-31 fold faster reaction kinetics with model proteins and its unique ability to form specific Lys-His cross-links and pyrrolinone adducts (e.g., on Pin1, eNOS) make it indispensable for characterizing protein damage not achievable with 4-HNE [2][3].

DNA Adductomics and Genotoxicity Biomarker Discovery

Employ 4-ONE to generate and study unique heptanone-etheno (Hε) DNA adducts. These adducts serve as specific, unambiguous biomarkers for 4-ONE exposure and lipid peroxidation-mediated DNA damage, enabling researchers to distinguish 4-ONE's genotoxic contribution in cancer and other diseases from that of other aldehydes like MDA [4].

Cardiovascular Disease Modeling: Investigating HDL Dysfunction and Atherogenesis

Utilize 4-ONE to modify key cardiovascular proteins such as Apolipoprotein A-I on HDL and endothelial nitric oxide synthase (eNOS). Studies have shown that 4-ONE modification impairs HDL's anti-inflammatory capacity and reduces NO bioavailability, directly contributing to atherogenesis and endothelial dysfunction, processes not equally driven by 4-HNE [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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